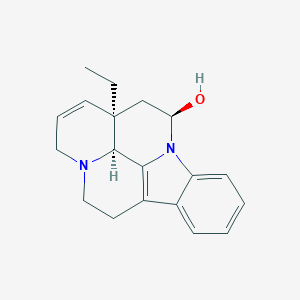

14,15-Didehydroisoeburnamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

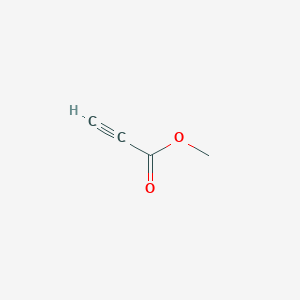

Synthesis Analysis

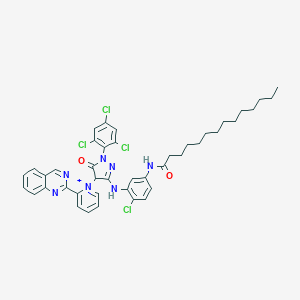

The synthesis of compounds related to 14,15-Didehydroisoeburnamine involves complex chemical reactions. For instance, chiral (Z)-α,β-didehydroamino acid (DDAA) derivatives can be obtained from chiral iminic cyclic glycine templates, which further undergo various cycloaddition reactions to yield cyclic and bicyclic α-amino acids (Abellan et al., 2001). Another approach starts from 15α-chlorovincamine leading to various eburnane derivatives through steps like epoxy formation and transformations into (+)-15-oxodihydroeburnamine (Szántay & Moldvai, 1994).

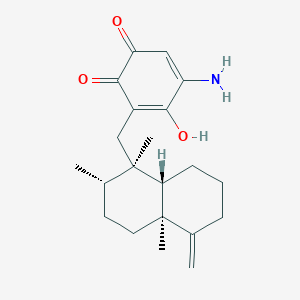

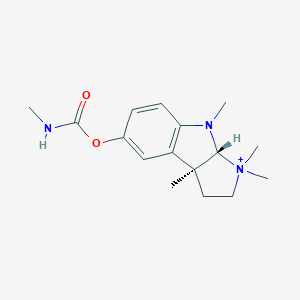

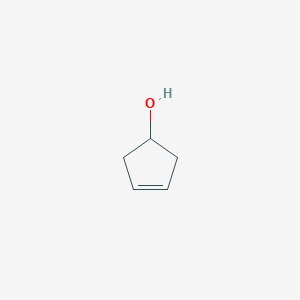

Molecular Structure Analysis

The crystal structure analysis provides insights into the molecular arrangement and stability of compounds. The structure of 14-deoxy-11,12-didehydroandrographolide, for example, has been determined, revealing trans-fused six-membered rings and a planar furan ring, which are essential for understanding the structural basis of related compounds (Gupta et al., 1993).

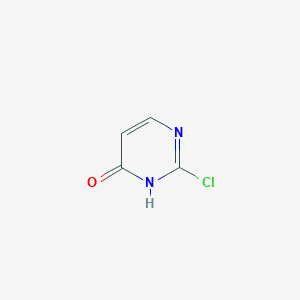

Chemical Reactions and Properties

Reactions involving didehydro compounds often involve dehydrogenation processes and cycloaddition reactions, as seen in the preparation of 15,16-didehydro compounds from morphine derivatives (Haddlesey et al., 1972). These reactions are crucial for modifying the structural and chemical properties of the base compounds.

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and melting points, are closely related to their chemical structure. High-resolution X-ray structure analysis provides a detailed view of the molecular conformation, essential for understanding the physical behavior of these compounds in different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups and overall molecular structure. Studies on new eburnamine-type alkaloids, for example, highlight the role of specific structural features in their chemical behavior and potential biological activity (Liu et al., 2014).

Scientific Research Applications

Hypoglycemic Activity

14,15-Didehydroisoeburnamine, a derivative found in the Vincan- and Eburnan-type alkaloids, has demonstrated potential in enhancing glucose consumption in L6 myotube models. This discovery opens pathways for further investigation into its possible use in managing diabetes or related metabolic disorders (Yu et al., 2021).

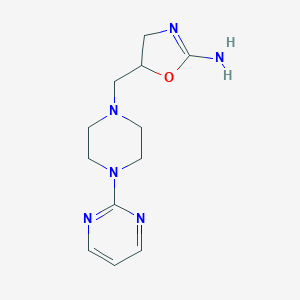

Synthesis and Structural Applications

The synthesis of new eburnamine-type alkaloids, which include compounds like methyl (3α,14β,15β,16α)-17,18-didehydro-14,15-dihydroeburnamine-15-methoxy-14-carboxylate, highlights the compound's significance in chemical research. Its preparation from (+)-17,18-dehydroapovincamine, and the exploration of the optimal conditions for this reaction, showcase its potential in the field of synthetic chemistry and pharmaceuticals (Liu et al., 2014).

Cytotoxic Activities

This compound, along with other new indole alkaloids, has been found in certain species of the Ervatamia genus. While these compounds have been evaluated for their in vitro cytotoxic activities, their specific therapeutic potentials and mechanisms of action remain an area for further research (Zhang et al., 2007).

properties

IUPAC Name |

(15R,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-7,9,16,18,22H,2,8,10-12H2,1H3/t16-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEIVSZGVBPOQZ-QRQLOZEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)